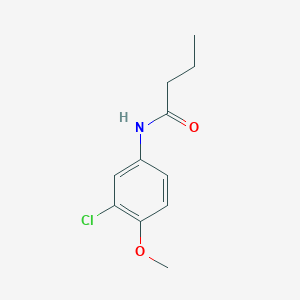
N-(3-chloro-4-methoxyphenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methoxyphenyl)butanamide, also known as Clomethiazole, is a synthetic compound that belongs to the family of thiazole derivatives. It was first synthesized in 1951 and has since been used for various scientific research applications. Clomethiazole has been found to possess several biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The exact mechanism of action of N-(3-chloro-4-methoxyphenyl)butanamidee is not fully understood. However, it is believed to act on the gamma-aminobutyric acid (GABA) receptor, which is responsible for inhibiting the activity of neurons in the brain. N-(3-chloro-4-methoxyphenyl)butanamidee has been found to enhance the activity of GABA, leading to a decrease in neuronal activity and subsequent sedative effects.
Biochemical and Physiological Effects
N-(3-chloro-4-methoxyphenyl)butanamidee has been found to possess several biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to a decrease in neuronal activity and subsequent sedative effects. Additionally, N-(3-chloro-4-methoxyphenyl)butanamidee has been found to possess antioxidant properties, which may be beneficial in the treatment of certain conditions such as Alzheimer's disease.
実験室実験の利点と制限
N-(3-chloro-4-methoxyphenyl)butanamidee has several advantages for lab experiments. It is readily available and easy to synthesize, making it a cost-effective option for researchers. Additionally, it has been extensively studied, and its effects are well-documented. However, N-(3-chloro-4-methoxyphenyl)butanamidee also has some limitations. Its exact mechanism of action is not fully understood, and it may have potential side effects that need to be further studied.
将来の方向性
There are several future directions for the research of N-(3-chloro-4-methoxyphenyl)butanamidee. It may be useful in the treatment of conditions such as Alzheimer's disease, where its antioxidant properties may be beneficial. Additionally, further studies may be conducted to better understand its mechanism of action and potential side effects. N-(3-chloro-4-methoxyphenyl)butanamidee may also be studied for its potential use in the treatment of other conditions such as depression and post-traumatic stress disorder. Overall, N-(3-chloro-4-methoxyphenyl)butanamidee has promising potential for further research and development.
合成法
The synthesis of N-(3-chloro-4-methoxyphenyl)butanamidee involves the reaction of 3-chloro-4-methoxybenzaldehyde with 1,4-butandiol, followed by the addition of thiosemicarbazide and subsequent cyclization. The resulting compound is then treated with hydrochloric acid to yield N-(3-chloro-4-methoxyphenyl)butanamidee.
科学的研究の応用
N-(3-chloro-4-methoxyphenyl)butanamidee has been extensively studied for its potential therapeutic effects on various conditions such as epilepsy, anxiety, and alcohol withdrawal syndrome. It has been found to possess anticonvulsant, anxiolytic, and sedative properties, making it a promising candidate for the treatment of these conditions.
特性
分子式 |
C11H14ClNO2 |
|---|---|
分子量 |
227.69 g/mol |
IUPAC名 |
N-(3-chloro-4-methoxyphenyl)butanamide |
InChI |
InChI=1S/C11H14ClNO2/c1-3-4-11(14)13-8-5-6-10(15-2)9(12)7-8/h5-7H,3-4H2,1-2H3,(H,13,14) |
InChIキー |
YARUWRVNNXPHIJ-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC(=C(C=C1)OC)Cl |
正規SMILES |
CCCC(=O)NC1=CC(=C(C=C1)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B245000.png)

![N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B245005.png)
![N-(4-{[(4-chlorophenyl)acetyl]amino}phenyl)-3-methylbenzamide](/img/structure/B245006.png)
![N-[4-(butanoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B245009.png)
![3-chloro-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B245010.png)
![Isopropyl 4-[(2-chlorobenzoyl)amino]benzoate](/img/structure/B245012.png)

![3-fluoro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B245016.png)
![N-(4-{[(3,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B245017.png)
![N-[1-(1-adamantyl)ethyl]-5-nitro-2-furamide](/img/structure/B245019.png)
![N-(4-{[(2,3-dimethylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B245020.png)